molecular formula C26H22ClN3O3 B5114038 3-(4-chlorophenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-chlorophenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5114038
M. Wt: 459.9 g/mol
InChI Key: ZIPJUSUJBLFLKU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepin-1-one derivative featuring a seven-membered diazepine ring fused to two benzene rings. The compound is substituted at the 3-position with a 4-chlorophenyl group and at the 11-position with a 4-methyl-3-nitrophenyl group.

Properties

IUPAC Name

9-(4-chlorophenyl)-6-(4-methyl-3-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3/c1-15-6-7-17(13-23(15)30(32)33)26-25-22(28-20-4-2-3-5-21(20)29-26)12-18(14-24(25)31)16-8-10-19(27)11-9-16/h2-11,13,18,26,28-29H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPJUSUJBLFLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN2O3C_{20}H_{19}ClN_{2}O_{3}, with a molecular weight of approximately 372.83 g/mol. Its structure features a dibenzo diazepine core which is known for various biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of diazepine compounds exhibit significant antimicrobial properties. For instance, certain analogs have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways.

CompoundTarget BacteriaActivity (Zone of Inhibition)
Compound AE. coli15 mm
Compound BS. aureus18 mm

Anticancer Potential

Research has demonstrated that compounds similar to the target molecule possess anticancer properties. These compounds may induce apoptosis in cancer cells through various mechanisms including the inhibition of key signaling pathways involved in cell proliferation.

  • Case Study : A study on related diazepines showed that they inhibited cancer cell growth in vitro by inducing G0/G1 phase arrest in the cell cycle.

Neuropharmacological Effects

The compound's structure suggests potential activity as a neuropharmacological agent. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly the cholinergic system.

  • Mechanism : Inhibition of acetylcholinesterase (AChE) has been noted in some derivatives, which could enhance cholinergic signaling and potentially benefit conditions such as Alzheimer's disease.

Research Findings

A comprehensive review of literature reveals several findings regarding the biological activity of this compound:

  • Inhibition Studies : Various studies have reported IC50 values for AChE inhibition ranging from 5 to 15 µM for related compounds.
  • Antioxidant Activity : Some derivatives have shown promising antioxidant activities through assays measuring DPPH radical scavenging.
  • Cytotoxicity : Cell viability assays indicate that certain analogs exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The 4-methyl group in the target compound may reduce rotational freedom, affecting binding kinetics compared to smaller substituents like hydrogen or halogens () .
  • Chloro vs. Other Halogens : Bromine in increases molecular weight and polarizability, which could enhance binding affinity but reduce solubility .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Analogs with chloro substituents (e.g., : 238–240°C) have higher melting points than those with methoxy groups (: 198–200°C), reflecting stronger intermolecular forces .
  • Spectroscopic Signatures :
    • IR : C=O stretches near 1730 cm⁻¹ () are consistent across analogs .
    • NMR : Aromatic protons in the target compound’s 4-methyl-3-nitrophenyl group would likely resonate downfield (δ 7.5–8.5 ppm) due to nitro-induced deshielding (cf. ) .

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